molecular formula C20H10Cl2N2O2S B11640805 2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one

2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one

Katalognummer: B11640805
Molekulargewicht: 413.3 g/mol
InChI-Schlüssel: WTFFRDJLKHXGNU-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one” is a complex organic compound that belongs to the class of thiazolobenzimidazoles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one” typically involves multi-step organic reactions. The starting materials often include substituted furans, thiazoles, and benzimidazoles. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one” can undergo various chemical reactions, including:

    Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound may be explored for its potential therapeutic applications. It could be a candidate for drug development, targeting specific diseases or conditions based on its biological activity.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of “2-((5-(3,4-DI-CL-PH)2-Furyl)methylene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects may be mediated through binding to these targets, altering their activity, and modulating cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds may include other thiazolobenzimidazoles with different substituents. Examples include:

Uniqueness

The uniqueness of “this compound” lies in its specific structure and the presence of unique functional groups. These features may confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C20H10Cl2N2O2S

Molekulargewicht

413.3 g/mol

IUPAC-Name

(2E)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H10Cl2N2O2S/c21-13-7-5-11(9-14(13)22)17-8-6-12(26-17)10-18-19(25)24-16-4-2-1-3-15(16)23-20(24)27-18/h1-10H/b18-10+

InChI-Schlüssel

WTFFRDJLKHXGNU-VCHYOVAHSA-N

Isomerische SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)/S3

Kanonische SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl)S3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.